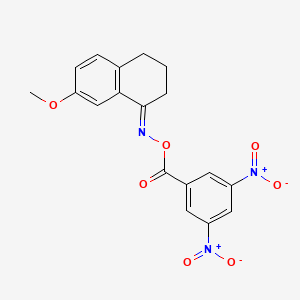![molecular formula C18H15N3O2 B5714602 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as MO-1, is a chemical compound that has been studied for its potential therapeutic applications. MO-1 is a small molecule that belongs to the class of oxazole derivatives. It has been found to exhibit interesting pharmacological properties, such as anti-inflammatory and anti-cancer activities. In
作用機序
The mechanism of action of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound induces apoptosis is not clear, but it may involve the activation of caspases, which are enzymes that play a role in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
実験室実験の利点と制限
One advantage of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is that it has been found to exhibit anti-inflammatory and anti-cancer activities. This makes it a potentially useful compound for the development of new drugs for the treatment of these diseases. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism by which this compound exhibits its pharmacological effects.
将来の方向性
There are several future directions for the study of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. One direction is to further investigate its mechanism of action. This could involve the use of biochemical and biophysical techniques to study the interaction of this compound with COX-2 and other proteins involved in the inflammatory response and cancer. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases and infectious diseases. Finally, future studies could focus on the development of new analogs of this compound with improved pharmacological properties.
合成法
The synthesis of 5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has been described in the literature. The method involves the reaction of 4-methoxyaniline and 3-methylbenzaldehyde with ammonium acetate and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography to yield this compound.
科学的研究の応用
5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
5-(4-methoxyanilino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-4-3-5-13(10-12)17-21-16(11-19)18(23-17)20-14-6-8-15(22-2)9-7-14/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZLTHVPKDTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)




![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)